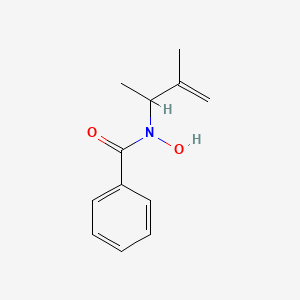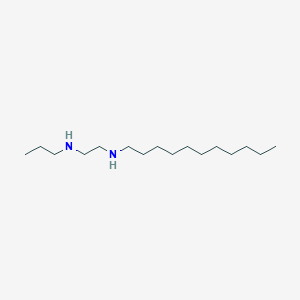
N~1~-Propyl-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Propyl-N~2~-undecylethane-1,2-diamine: is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to an ethane backbone, with a propyl group attached to one nitrogen atom and an undecyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Propyl-N~2~-undecylethane-1,2-diamine typically involves the reaction of 1,2-diaminoethane with propyl and undecyl halides under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of N1-Propyl-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N1-Propyl-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the amino groups under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
N~1~-Propyl-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound can be used as a surfactant, corrosion inhibitor, and in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N1-Propyl-N~2~-undecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The long alkyl chains can interact with hydrophobic regions of proteins and membranes, affecting their structure and function.
Comparison with Similar Compounds
1,2-Diaminoethane: A simpler diamine with two amino groups attached to an ethane backbone.
N~1~-Methyl-N~2~-undecylethane-1,2-diamine: Similar structure but with a methyl group instead of a propyl group.
N~1~-Propyl-N~2~-decylethane-1,2-diamine: Similar structure but with a decyl group instead of an undecyl group.
Uniqueness: N1-Propyl-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of propyl and undecyl groups, which confer distinct physicochemical properties and reactivity. This makes it suitable for specialized applications in various fields, including its potential use as a surfactant and in the synthesis of complex organic molecules.
Properties
CAS No. |
627521-01-1 |
|---|---|
Molecular Formula |
C16H36N2 |
Molecular Weight |
256.47 g/mol |
IUPAC Name |
N-propyl-N'-undecylethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2/c1-3-5-6-7-8-9-10-11-12-14-18-16-15-17-13-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
GIDDGJLZQNJXGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


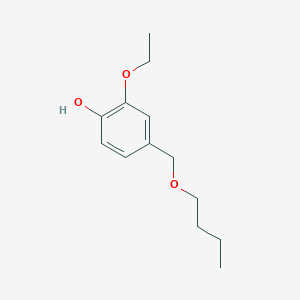
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
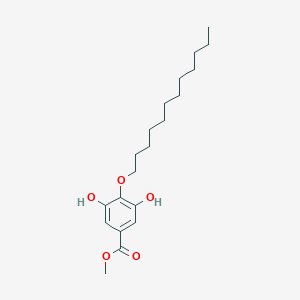
![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
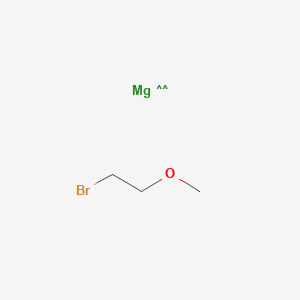
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
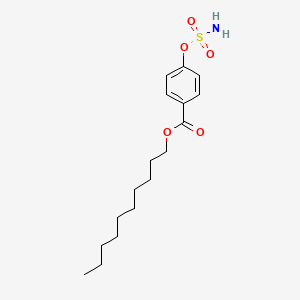
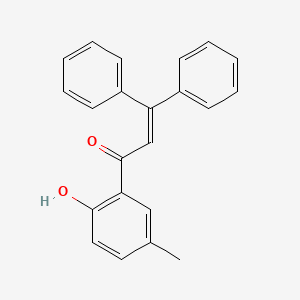
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)
![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)

